2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound X) belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with diverse substituents.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-9-5-6-11-20(18)35-2)24(19-10-7-8-14-28-19)33-27(29-16)31-25(32-33)17-12-13-21(36-3)22(15-17)37-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGAHGZETFZSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539831-50-0) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 498.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 539831-50-0 |
| Molecular Formula | C27H26N6O4 |
| Molecular Weight | 498.5 g/mol |
Physical Properties
Currently, detailed physical properties such as melting point, boiling point, and density are not available in the literature.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- A study involving various triazole derivatives showed promising results against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations .
- The compound's structural analogs have demonstrated cytotoxic effects against different cancer cell lines through various mechanisms of action, including apoptosis induction and cell cycle arrest .
The biological activity of triazole derivatives is often attributed to their ability to interfere with nucleic acid synthesis and cell division. Specific mechanisms may include:
- Inhibition of DNA synthesis: Triazole compounds can disrupt the replication process in cancer cells.
- Induction of apoptosis: Certain derivatives activate apoptotic pathways leading to programmed cell death in malignant cells .
Other Biological Activities
Beyond anticancer properties, triazole derivatives have also been investigated for:
Case Study 1: Anticancer Efficacy
In a comparative study of several triazole derivatives, one derivative exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells. This indicates a significant cytotoxic effect compared to standard chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the phenyl and pyridine moieties significantly influenced the biological activity of triazole derivatives. Compounds with electron-withdrawing groups generally exhibited enhanced potency against cancer cell lines .
Comparison with Similar Compounds
Structural Features of Compound X :
- Triazolopyrimidine core : The 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine system provides rigidity and planar geometry, facilitating interactions with biological targets.
- Substituents: Position 2: 3,4-Dimethoxyphenyl group (electron-rich aromatic ring with methoxy substituents). Position 6: N-(2-Methoxyphenyl) carboxamide (polar carboxamide linker with a methoxy-substituted aryl group).
Synthetic protocols for such compounds often employ multicomponent reactions (e.g., Biginelli-like heterocyclization) using aldehydes, triazole diamines, and acetoacetamides .
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolopyrimidines are highly substituent-dependent. Key analogues and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Compound X with Analogues
Key Observations
Substituent Diversity and Bioactivity: Electron-Donating Groups: Methoxy substituents (e.g., 3,4,5-trimethoxyphenyl in 5a) enhance lipophilicity and may improve membrane permeability but reduce solubility. Compound X’s 3,4-dimethoxyphenyl group balances these effects. Pyridine vs. Carboxamide Linker: The N-(2-methoxyphenyl) carboxamide in Compound X differs from 5g’s 4-chlorophenyl group, which may alter pharmacokinetics due to differences in polarity and steric bulk .
Synthetic Challenges :
- Multicomponent reactions (e.g., ) yield 43–66% for triazolopyrimidines, but steric hindrance from substituents like 3,4-dimethoxyphenyl may lower yields for Compound X .
- Purification via column chromatography is standard, though high-melting compounds (e.g., 5j , MP 319.9°C) require specialized techniques .
Biological Implications: Antibacterial Activity: Chlorophenyl-substituted 5g shows activity against Enterococcus faecium, suggesting that halogenation enhances antibacterial efficacy . Compound X’s pyridine group may offer similar advantages. Anticancer Potential: Thioether-linked 2h inhibits mTOR in hepatocellular carcinoma, highlighting the role of flexible linkers in modulating activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors. For example, protocols for similar compounds use a multi-step approach:
Core Formation : Cyclization of pyrimidine intermediates with triazole precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
Substituent Introduction : Substituents like methoxyphenyl or pyridinyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups) .
Optimization : Catalytic additives (e.g., iodine or Lewis acids) can improve reaction efficiency. For instance, iodine enhances cyclization yields in triazolopyrimidine synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or DCM) are standard .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triclinic crystal system with space group P1 observed in similar derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., methoxy protons at δ 3.7–4.0 ppm, pyridinyl protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z calculated for C₃₀H₂₉N₅O₅: 563.21) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modifications to the dimethoxyphenyl, pyridinyl, or carboxamide groups. For example, replace methoxy with halogens or alkyl chains to assess electronic/steric effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines). Compare IC₅₀ values to identify critical substituents .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions. The trifluoromethyl group in related compounds enhances hydrophobic interactions with enzyme pockets .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, ATP concentrations in kinase assays).
- Purity Verification : Re-test compounds after rigorous purification (e.g., HPLC, elemental analysis) to exclude impurities as confounding factors .
- Orthogonal Models : Validate findings across multiple biological systems (e.g., in vitro enzymatic assays, in vivo murine models) .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties or off-target effects?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. The pyridinyl group may enhance solubility but reduce membrane permeability .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in target vs. non-target proteins (e.g., 100-ns MD runs in GROMACS) to assess selectivity .
Experimental Design and Data Analysis
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane, ether) .
- Temperature Gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth .
- Co-crystallization : Add co-formers (e.g., N,N-dimethylformamide) to stabilize lattice packing via hydrogen bonds .
Q. How can researchers optimize reaction scalability without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported iodine) for reuse across batches .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters for Triazolopyrimidine Derivatives
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Iodine (10 mol%) | +25% | |
| Solvent | Ethanol/DMF (3:1) | +15% | |
| Temperature | Reflux (80°C) | +20% | |
| Purification | Silica gel (EtOAc/Hexane 1:2) | Purity >95% |
Table 2 : Biological Activity of Analogous Compounds
| Compound Substituents | Target Enzyme IC₅₀ (nM) | Cell Line EC₅₀ (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl variant | 12.3 ± 1.5 | 0.89 ± 0.1 | |
| Methoxy variant | 45.6 ± 3.2 | 3.2 ± 0.4 | |
| Pyridinyl variant | 28.9 ± 2.1 | 1.7 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
